Glicondamide
Overview
Description
Glycinamide, also known as 2-aminoacetamide, is an organic compound with the molecular formula H₂NCH₂C(O)NH₂. It is the amide derivative of the amino acid glycine. Glycinamide is a water-soluble, white solid that is commonly used in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Glycinamide can be synthesized by treating glycine or its esters with ammonia. One common method involves the reaction of glycine ethyl ester hydrochloride with ammonia to yield glycinamide . Another method involves the hydrolysis of glycinonitrile in the presence of hydrochloric acid to produce glycinamide hydrochloride .
Industrial Production Methods
In industrial settings, glycinamide hydrochloride is often produced by dissolving glycinonitrile hydrochloride in isopropanol, heating the solution to 50-70°C, and then saturating it with dried hydrogen chloride gas. The mixture is then maintained at this temperature for several hours before cooling and filtering to obtain glycinamide hydrochloride .
Chemical Reactions Analysis
Types of Reactions
Glycinamide undergoes various chemical reactions, including:
Oxidation: Glycinamide can be oxidized to glycine.
Reduction: It can be reduced to ethylenediamine.
Substitution: Glycinamide can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can react with glycinamide under basic conditions.
Major Products Formed
Oxidation: Glycine
Reduction: Ethylenediamine
Substitution: Various substituted amides or esters depending on the nucleophile used.
Scientific Research Applications
Glycinamide has a wide range of applications in scientific research:
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: Glycinamide is used in the production of agricultural chemicals and other industrial products.
Mechanism of Action
Glycinamide exerts its effects through various molecular targets and pathways. In the context of purine biosynthesis, glycinamide ribonucleotide synthetase catalyzes the formation of glycinamide ribonucleotide from glycine and phosphoribosylamine. This reaction involves the consumption of an ATP molecule and proceeds through the formation of a glycyl-phosphate intermediate . The detailed mechanism involves the interaction of glycinamide with charged amino acid residues in the active site of the enzyme .
Comparison with Similar Compounds
Similar Compounds
Glycine: The parent amino acid from which glycinamide is derived.
Ethylenediamine: A reduction product of glycinamide.
Glycinonitrile: A precursor in the synthesis of glycinamide.
Uniqueness
Glycinamide is unique due to its dual role as both an amide and an amino acid derivative. This allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in both biological and chemical processes. Its ability to act as a ligand for transition metals further enhances its utility in coordination chemistry .
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[2-[4-(methylcarbamoylsulfamoyl)phenyl]ethyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O5S/c1-20-18(24)22-28(25,26)14-6-3-12(4-7-14)9-10-21-17(23)15-11-13(19)5-8-16(15)27-2/h3-8,11H,9-10H2,1-2H3,(H,21,23)(H2,20,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOBKRPNVDTZQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NS(=O)(=O)C1=CC=C(C=C1)CCNC(=O)C2=C(C=CC(=C2)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10201026 | |
Record name | Glicondamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10201026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52994-25-9 | |
Record name | Glicondamide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052994259 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glicondamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10201026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GLICONDAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/876SH4764F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.